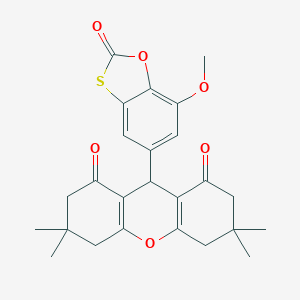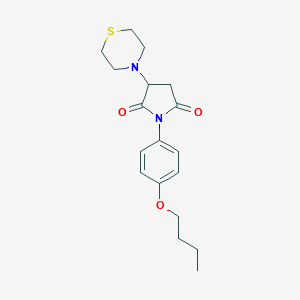![molecular formula C31H21FN2O2 B394744 (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE](/img/structure/B394744.png)
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE is a complex organic molecule featuring a pyrrolo[2,3-c]pyrrole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing active methylene groups under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用机制
The mechanism of action of (3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate: A plasticizer used in PVC plastics.
1,4-Benzenedicarboxylic acid bis(2-ethylhexyl) ester: Another plasticizer with similar properties to bis(2-ethylhexyl) terephthalate.
Uniqueness
(3Z)-4-(2-FLUOROPHENYL)-1,5-DIPHENYL-3-(PHENYLMETHYLIDENE)-1H,2H,3H,4H,5H,6H-PYRROLO[2,3-C]PYRROLE-2,6-DIONE: stands out due to its unique structural features and versatile applications
属性
分子式 |
C31H21FN2O2 |
|---|---|
分子量 |
472.5g/mol |
IUPAC 名称 |
(3Z)-3-benzylidene-4-(2-fluorophenyl)-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione |
InChI |
InChI=1S/C31H21FN2O2/c32-26-19-11-10-18-24(26)28-27-25(20-21-12-4-1-5-13-21)30(35)34(23-16-8-3-9-17-23)29(27)31(36)33(28)22-14-6-2-7-15-22/h1-20,28H/b25-20- |
InChI 键 |
LLVNVQLVKBFEKH-QQTULTPQSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C3=C(C(=O)N(C3C4=CC=CC=C4F)C5=CC=CC=C5)N(C2=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{(E)-1-[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B394664.png)
![9-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B394665.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B394667.png)
![2-(1,3-benzodioxol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B394670.png)
![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B394671.png)

![5-{4-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-3-methoxyphenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B394677.png)
![N-{5-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B394678.png)

![(3E)-1-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-3-[(3-BROMO-4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B394680.png)
![N-[3-(AZEPANE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-2-FLUOROBENZAMIDE](/img/structure/B394681.png)
![1-(4-Butoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B394682.png)
![ethyl 2-({1-[4-(ethoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B394683.png)
![N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide](/img/structure/B394684.png)
